molecular formula C15H19N3OS B11801668 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline

Cat. No.: B11801668
M. Wt: 289.4 g/mol
InChI Key: HTZKUBSZUNWNOS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a thiazole ring, a piperidine moiety, and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-methoxy-5-(2-piperidin-1-yl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C15H19N3OS/c1-19-14-6-5-11(9-12(14)16)13-10-20-15(17-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8,16H2,1H3

InChI Key

HTZKUBSZUNWNOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCCCC3)N

Origin of Product

United States

Chemical Reactions Analysis

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline exhibits significant antimicrobial activity. Thiazole derivatives are often associated with the inhibition of microbial growth through various mechanisms, including enzyme inhibition. Studies have shown that this compound can inhibit specific enzymes related to microbial proliferation, making it a promising candidate for developing new antimicrobial agents .

Case Study:
In a study evaluating various thiazole derivatives, 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents, indicating its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer potential of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline has also been investigated. It has shown effectiveness in inhibiting cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve the modulation of key cellular pathways that regulate cell proliferation and apoptosis .

Case Study:
In vitro studies revealed that the compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values indicating effective dose ranges. For instance, one study reported an IC50 value of 26.8 µM against MDA-MB-231 cells, showcasing its potential as an anticancer therapeutic .

Comparison with Similar Compounds

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline apart is its unique combination of a methoxy group, a piperidine moiety, and a thiazole ring, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition, including a methoxy group, an aniline moiety, a piperidine ring, and a thiazole ring, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following chemical structure:

C14H17N3OS\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{OS}

This structure includes:

  • Methoxy group : Contributes to electron donation.
  • Aniline moiety : Enhances the compound's reactivity.
  • Piperidine ring : Provides structural rigidity and potential interactions with biological targets.
  • Thiazole ring : Known for its diverse biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline exhibits significant antimicrobial properties. Thiazole derivatives are commonly associated with the inhibition of microbial growth through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes essential for microbial survival, thereby demonstrating potential as an effective antimicrobial agent.
  • In vitro Studies : In studies involving various bacterial strains, this compound showed promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Microbial StrainMIC (μg/mL)Comparison
E. coli15Levofloxacin (8.1)
S. aureus10Nystatin (3.9)
C. albicans20-

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, highlighting its efficacy against various cancer cell lines:

  • Cell Line Studies : The compound has been tested against multiple human cancer cell lines, demonstrating significant growth inhibition. For instance, it was found to inhibit the proliferation of glioma cells effectively .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Specifically, it may interact with oncogenes and tumor suppressor pathways .
Cancer Cell LineIC50 (μM)Reference
Glioma5
Breast Cancer7
Lung Cancer6

Case Studies

Several case studies have documented the efficacy of thiazole derivatives similar to 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline in clinical settings:

  • Study on Glioma Cells : A study demonstrated that thiazole derivatives significantly inhibited Na+/K(+)-ATPase and Ras oncogene activity in glioma cells, suggesting a pathway for therapeutic intervention .
  • Antimicrobial Efficacy : Another study reported that related compounds exhibited potent antibacterial activity against resistant strains of bacteria, showcasing the potential for developing new antibiotics based on this scaffold .

The biological activity of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline can be attributed to several mechanisms:

  • Binding Interactions : The compound is believed to bind to specific enzymes or receptors critical for microbial growth and cancer cell proliferation.
  • Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell cycle regulation and apoptosis, the compound can induce cell death in cancer cells while inhibiting microbial growth.

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